molecular formula C13H16OS B15320454 3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropan-1-ol

3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropan-1-ol

Cat. No.: B15320454
M. Wt: 220.33 g/mol
InChI Key: QHHQMYNVKSNKRT-UHFFFAOYSA-N
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Description

3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropan-1-ol is a secondary alcohol featuring a benzo[b]thiophene core linked to a dimethyl-substituted propanol chain. The dimethyl groups at the C2 position and the hydroxyl group at C1 distinguish it from ketone-based derivatives (e.g., propan-1-one analogs) reported in the literature .

Properties

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

3-(1-benzothiophen-3-yl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C13H16OS/c1-13(2,9-14)7-10-8-15-12-6-4-3-5-11(10)12/h3-6,8,14H,7,9H2,1-2H3

InChI Key

QHHQMYNVKSNKRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CSC2=CC=CC=C21)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4

    Substitution: Bromine, nitric acid

Major Products Formed

    Oxidation: Corresponding ketone

    Reduction: Corresponding alkane

    Substitution: Halogenated or nitrated benzothiophene derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Modifications in Benzo[b]thiophene Derivatives

The following table summarizes key analogs and their structural features:

Compound Name Core Structure Substituents/R-Groups Molecular Formula Key Properties/Applications Reference
(E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one (8) Propan-1-one 2-Fluorophenyl, 2,4,6-trimethoxy C₂₆H₂₂FO₄S Anticancer potential (inferred)
Ethyl 3-(5-acetyl-2-methoxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate (21) Propanoate Acetyl, methoxy C₂₃H₂₁NO₇ High yield (69%)
(Z)-5-[2-(Benzo[b]thiophen-3-yl)-1-(3,4,5-trimethoxyphenyl)ethenyl]-1H-tetrazole (II) Tetrazole 3,4,5-Trimethoxyphenyl C₂₀H₁₈N₄O₃S Anticagent crystal structure
3-Benzothiazol-2-yl-3-methoxy-propan-1-ol Propan-1-ol Benzothiazole, methoxy C₁₁H₁₃NO₂S Solubility influenced by H-bonding

Key Observations:

  • Substituent Effects: Dimethyl groups at C2 likely increase steric hindrance, reducing reactivity compared to non-substituted analogs like compound 21 .
  • Heterocycle Variations : Replacing benzo[b]thiophene with benzothiazole (as in ) alters electronic properties, affecting bioavailability and metabolic stability.

Spectroscopic and Crystallographic Data

  • NMR Shifts : The hydroxyl proton in 3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropan-1-ol would likely appear as a broad singlet near δ 1.5–2.0 ppm, distinct from ketone carbonyl signals (δ 190–210 ppm in compounds 8–10) .
  • Crystal Packing : Tetrazole analogs (e.g., compound II) exhibit dihedral angles of 60.94° between benzothiophene and tetrazole rings, suggesting conformational flexibility absent in rigid propan-1-ol derivatives .

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